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Compound of Interest

Compound Name:
N,N-Didesmethyl Diltiazem

Hydrochloride

CAS No.: 116050-35-2

Cat. No.: B565527

Get Quote

Methodology: Isometric Tension Recording (Organ Bath) Target: L-Type Calcium Channels (

) in Vascular Smooth Muscle Compound CAS: 115973-28-9

Introduction & Mechanistic Rationale
The Clinical Context
Diltiazem is a benzothiazepine calcium channel blocker (CCB) widely used for hypertension

and angina.[1][2][3] It undergoes extensive hepatic metabolism via CYP3A4, yielding

metabolites such as N-desmethyldiltiazem and deacetyldiltiazem (M1), which retain

pharmacological activity.

N,N-Didesmethyl Diltiazem represents a further de-alkylated metabolite where the terminal

dimethylamino group is converted to a primary amine. While often considered less potent than

the parent compound, quantifying its residual vasorelaxant activity is critical for:

Toxicity Profiling: Understanding cumulative hemodynamic effects in renal/hepatic impaired

patients.
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Structure-Activity Relationship (SAR): Validating the role of the tertiary amine in

benzothiazepine binding to the pore-forming subunit (

) of the L-type calcium channel.

Mechanism of Action
Like its parent, N,N-Didesmethyl Diltiazem targets the benzothiazepine binding site on the

subunit of voltage-gated L-type

channels (Cav1.2). By binding to the transmembrane segments (IVS6 and IIIS6), it stabilizes
the channel in the inactive state, reducing calcium influx during depolarization and leading to
vascular smooth muscle relaxation.

Experimental Workflow
Visual Protocol Overview
The following diagram outlines the critical path from tissue harvest to data extraction.
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Caption: Step-by-step workflow for isometric tension recording of N,N-Didesmethyl Diltiazem

vasorelaxation.

Detailed Protocol
A. Solutions and Compound Preparation
1. Physiological Saline Solution (Krebs-Henseleit Buffer) Prepare fresh on the day of the

experiment. Composition (mM):

NaCl: 118.0
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KCl: 4.7

: 2.5

: 1.2

: 1.2

: 25.0

Glucose: 11.1

Gas: Aerate continuously with Carbogen (95%

/ 5%

) to maintain pH 7.4.

2. N,N-Didesmethyl Diltiazem Stock Solution

Solubility Note: As a primary amine metabolite, the polarity is higher than Diltiazem.

Vehicle: Dissolve in distilled water or saline. If solubility is poor at high concentrations (

M), use DMSO (final bath concentration <0.1%).

Stock: Prepare a

M master stock.

Serial Dilutions: Prepare

,

,

M stocks to allow for cumulative dosing volumes (typically 10-30 µL into 10-20 mL baths).

B. Tissue Preparation
Euthanize male Sprague-Dawley rats (250–300 g) via
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asphyxiation followed by cervical dislocation.

Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated Krebs buffer.

Under a dissection microscope, remove adhering fat and connective tissue.

Cut the aorta into 3–4 mm ring segments.

Note: Avoid stretching the tissue, which damages the endothelium and smooth muscle.

C. Isometric Tension Recording
Mounting: Suspend rings in organ baths (e.g., Radnoti or DMT wire myograph) containing

37°C oxygenated Krebs buffer.

Resting Tension: Gradually apply passive tension to 1.5 g (15 mN) over 15 minutes.

Equilibration: Allow tissue to equilibrate for 60 minutes. Wash buffer every 15 minutes.

Viability Test (Wake-up): Challenge rings with 60 mM KCl (high

depolarization).

Criteria: Contraction must exceed 1.0 g. Wash out until baseline is restored.

Endothelium Verification (Optional but Recommended):

Contract with Phenylephrine (

).

Add Acetylcholine (

).

Result: >80% relaxation confirms intact endothelium. Wash out.

D. Experimental Execution (Dose-Response)
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Induce Pre-contraction: Add Phenylephrine (PE, 1 µM) or KCl (40 mM) to induce a stable

plateau of contraction (tonic phase).

Expert Insight: PE-induced contraction relies on receptor-operated channels and

intracellular stores, while KCl relies purely on voltage-gated channels. Diltiazem

metabolites are often more potent against KCl-induced contractions (voltage-dependent

block). Run parallel protocols for both.

Cumulative Dosing: Once the contraction plateau is stable (approx. 10-15 mins), add N,N-

Didesmethyl Diltiazem in half-log increments:

M

M

M

... up to

M.[4]

Timing: Wait for the relaxation response to plateau (approx. 3–5 mins) before the next

addition.

Data Analysis & Interpretation
Quantitative Parameters
Convert raw tension (grams) to % Relaxation using the formula:

[4]

Fit the data to the Hill Equation (Four-parameter logistic curve) to derive:

: Maximum relaxation efficacy.

: Negative log of the

(measure of potency).
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Comparative Analysis Table (Hypothetical/Expected
Trends)

Compound Target
Expected

(KCl)
Relative Potency

Diltiazem (Parent) Cav1.2 ~ 10-100 nM 1.0 (Reference)

N-desmethyl Diltiazem Cav1.2 ~ 50-200 nM ~ 0.5 - 0.8x

N,N-Didesmethyl

Diltiazem
Cav1.2 > 500 nM < 0.2x (Low)

Note: The primary amine (N,N-didesmethyl) typically exhibits faster dissociation kinetics from

the channel, resulting in lower potency compared to the tertiary amine parent.

Mechanistic Visualization
The following diagram illustrates the molecular pathway where N,N-Didesmethyl Diltiazem

intervenes.
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Caption: Mechanism of N,N-Didesmethyl Diltiazem blocking Ca2+ influx to induce relaxation.[3]

[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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